3-(5-Fluoropyridin-3-yl)-2-methylpropanoic acid
Description
3-(5-Fluoropyridin-3-yl)-2-methylpropanoic acid is a fluorinated pyridine derivative featuring a methyl-substituted propanoic acid chain. The methyl group at the 2-position of the propanoic acid backbone may increase lipophilicity, affecting solubility and bioavailability.
Properties
IUPAC Name |
3-(5-fluoropyridin-3-yl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-6(9(12)13)2-7-3-8(10)5-11-4-7/h3-6H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYILBADWIQIDAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CN=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoropyridin-3-yl)-2-methylpropanoic acid typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the Balz-Schiemann reaction, which converts 2-amino-3-methylpyridine into 2-fluoro-3-methylpyridine. Subsequent oxidation with permanganate provides the desired acid .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). These reagents are effective in introducing fluorine atoms into aromatic rings under mild conditions, making them suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoropyridin-3-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
- This compound serves as a crucial building block in the synthesis of novel pharmaceuticals. The presence of the fluorine atom enhances metabolic stability and bioavailability, making it an attractive candidate for drug development targeting specific enzymes or receptors .
- Research indicates that it can act as a precursor for drugs with anticancer and antimicrobial properties. Its ability to modulate biological pathways through interactions with molecular targets is particularly valuable in therapeutic contexts.
Case Studies
- In a study focused on enzyme inhibitors, 3-(5-Fluoropyridin-3-yl)-2-methylpropanoic acid was evaluated for its potential to inhibit cyclooxygenase (COX) enzymes, which are important targets in pain and inflammation management. Variants of this compound demonstrated selective inhibition properties, suggesting its utility in developing anti-inflammatory medications .
Biological Research
Enzyme Interaction Studies
- The compound's unique properties make it suitable for studying enzyme interactions and metabolic pathways. Its electron-withdrawing fluorine atom significantly influences binding affinities to various biological targets, impacting their activity .
- It has been investigated as a radiolabeled imaging agent in biological studies, providing insights into metabolic processes and disease mechanisms.
Mechanistic Insights
- The mechanism of action involves the compound's interaction with specific molecular targets, leading to modulation of biochemical pathways. This capability is essential for understanding disease biology and developing targeted therapies .
Industrial Applications
Agrochemical Development
- In the agricultural sector, 3-(5-Fluoropyridin-3-yl)-2-methylpropanoic acid is utilized in the formulation of advanced agrochemicals, including herbicides and insecticides. Its chemical stability and reactivity make it suitable for enhancing the efficacy of agricultural products.
Material Science
Mechanism of Action
The mechanism of action of 3-(5-Fluoropyridin-3-yl)-2-methylpropanoic acid involves its interaction with molecular targets in biological systems. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with 3-(5-Fluoropyridin-3-yl)-2-methylpropanoic acid, such as pyridine rings, fluorinated substituents, or methylated propanoic acid chains:
*Calculated based on molecular formulas where explicit data were unavailable.
Electronic and Physicochemical Properties
- Fluorine vs. Chlorine Substitution: The electron-withdrawing fluorine in 3-(5-Fluoropyridin-3-yl)-2-methylpropanoic acid may enhance pyridine ring stability compared to 5-chloro-6-fluoropyridine-3-carboxylic acid (). Chlorine’s larger atomic radius and polarizability could alter binding interactions in biological targets.
- Ester vs.
Biological Activity
3-(5-Fluoropyridin-3-yl)-2-methylpropanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorine atom in the pyridine ring enhances its electron-withdrawing capability, thus influencing its interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C₈H₈FNO₂
- CAS Number: 22620-28-6
- SMILES Notation: OC(=O)CCc1cncc(F)c1
The compound is characterized by a fluorinated pyridine ring and a propanoic acid moiety, which together impart distinctive chemical and biological properties.
The mechanism by which 3-(5-Fluoropyridin-3-yl)-2-methylpropanoic acid exerts its biological effects primarily involves:
- Binding Affinity Modulation: The fluorine atom enhances the compound's ability to bind to enzymes and receptors, influencing their activity and potentially leading to inhibition or activation of specific biochemical pathways.
- Inhibition of Enzymatic Activity: Studies indicate that this compound may inhibit specific enzyme activities critical for various cellular processes, including those involved in metabolic pathways .
Antimicrobial Activity
Research has suggested that 3-(5-Fluoropyridin-3-yl)-2-methylpropanoic acid exhibits antimicrobial properties. It has been evaluated for its effectiveness against Pseudomonas aeruginosa, particularly in inhibiting the type III secretion system (T3SS), which is crucial for bacterial virulence. In vitro assays demonstrated that the compound could significantly reduce the secretion of virulence factors, thereby preventing cell intoxication .
Anticancer Potential
The compound's structural characteristics make it a candidate for anticancer drug development. Its ability to modulate signaling pathways involved in cell proliferation and apoptosis has been explored. For instance, compounds with similar fluorinated structures have shown enhanced potency against various cancer cell lines due to improved metabolic stability and bioavailability .
Case Studies and Research Findings
Comparison with Similar Compounds
To understand the uniqueness of 3-(5-Fluoropyridin-3-yl)-2-methylpropanoic acid, it is useful to compare it with other fluorinated pyridine derivatives:
| Compound | Unique Features | Biological Activity |
|---|---|---|
| 2-Fluoropyridine | Simple fluorinated structure | Moderate binding affinity |
| 4-Fluoropyridine | Different substitution pattern | Limited therapeutic applications |
| 3-(5-Fluoropyridin-3-yl)-2-methylpropanoic acid | Specific stereochemistry; enhanced binding | Promising antimicrobial and anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
